diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate
Overview
Description
Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate typically involves the reaction of diethyl malonate with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with different nucleophilic groups replacing the ester groups.
Scientific Research Applications
Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Diethyl (3,4-dihydroisoquinolin-1(2H)-ylmethylidene)propanedioate: Similar structure but with an isoquinoline core.
Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)butanedioate: Similar structure but with a butanedioate ester group.
Uniqueness
Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate is unique due to its specific quinoline core and propanedioate ester groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 2-(3,4-dihydro-2H-quinolin-1-ylmethylidene)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-21-16(19)14(17(20)22-4-2)12-18-11-7-9-13-8-5-6-10-15(13)18/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRULCXSCLFPAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCCC2=CC=CC=C21)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293208 | |
Record name | ST50846277 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6687-87-2 | |
Record name | NSC87839 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50846277 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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